molecular formula C18H19N3O2 B11798192 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11798192
M. Wt: 309.4 g/mol
InChI Key: DSWYMPMRMINRPW-UHFFFAOYSA-N
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Description

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. It is believed to act on GABA receptors, similar to other piperazine derivatives . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a pyridine ring within the piperazine framework makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C18H19N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13H,7-10H2,1H3

InChI Key

DSWYMPMRMINRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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